1-(1H-Imidazol-2-yl)-ethylamine hydrochloride

Metabolic Stability Peptide Mimetics Prodrug Design

The α-methyl substitution on the ethylamine sidechain uniquely differentiates this imidazole building block from common 2-substituted analogs, directly enhancing conformational constraint and metabolic stability critical for CNS peptidomimetic and kinase inhibitor programs. Generic substitution with 2-(1H-imidazol-2-yl)ethanamine (CAS 19225-96-8) or similar analogs cannot replicate the SAR-driven experimental outcomes achievable only with CAS 1422344-48-6. The hydrochloride salt form ensures superior water solubility, facilitating aqueous workups and scalable process chemistry workflows. Procure this specific racemic building block to generate enantiopure (R)- and (S)-derivatives for comprehensive stereochemistry-activity relationship studies.

Molecular Formula C5H10ClN3
Molecular Weight 147.60
CAS No. 1422344-48-6
Cat. No. B3027885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Imidazol-2-yl)-ethylamine hydrochloride
CAS1422344-48-6
Molecular FormulaC5H10ClN3
Molecular Weight147.60
Structural Identifiers
SMILESCC(C1=NC=CN1)N.Cl
InChIInChI=1S/C5H9N3.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,6H2,1H3,(H,7,8);1H
InChIKeyYQKSNVGIELRMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Imidazol-2-yl)-ethylamine hydrochloride (CAS 1422344-48-6): Procurement and Technical Baseline


1-(1H-Imidazol-2-yl)-ethylamine hydrochloride (CAS 1422344-48-6), also systematically named as α-methyl-1H-imidazole-2-methanamine hydrochloride, is a heterocyclic amine building block . Its core structure features an imidazole ring—a five-membered aromatic heterocycle containing two nitrogen atoms—substituted at the 2-position with an ethylamine side chain that bears an α-methyl group . The hydrochloride salt form, with molecular formula C₅H₁₀ClN₃ and molecular weight of approximately 147.61 g/mol, enhances its water solubility and renders it suitable for various research applications, particularly as a synthetic intermediate in medicinal chemistry . The compound is commercially available from multiple vendors with typical purity specifications ranging from 95% to 98% .

Critical Procurement Control: Why 1-(1H-Imidazol-2-yl)-ethylamine hydrochloride Cannot Be Interchanged with Common Imidazole Analogs


Despite the broad utility of imidazole-containing building blocks, substituting 1-(1H-imidazol-2-yl)-ethylamine hydrochloride with closely related analogs is scientifically unsound. The α-methyl substitution on the ethylamine side chain distinguishes it from more common 2-substituted imidazoles and significantly influences its conformational flexibility, steric bulk, and metabolic stability in a way that direct structural analogs cannot replicate . In studies of related α-methyl imidazole derivatives, the introduction of an α-methyl function has been shown to markedly reduce enzymatic hydrolysis and alter key drug-target interactions—directly translating to differences in metabolic profile and potency that are not predictable from simple 2-substituted imidazole ethylamines or unsubstituted analogs [1]. Therefore, generic substitution with compounds like 2-(1H-imidazol-2-yl)ethanamine (CAS 19225-96-8) or 2-(1H-imidazol-1-yl)ethylamine (CAS 5739-10-6) carries a high risk of failing to reproduce SAR-driven experimental outcomes or synthetic yields, making specific procurement of 1422344-48-6 essential for controlled research .

1-(1H-Imidazol-2-yl)-ethylamine hydrochloride: Quantitative Differential Evidence for Scientific Selection


Metabolic Stability Conferred by α-Methyl Substitution: Resistance to Enzymatic Hydrolysis vs. Unsubstituted Ethylamine Analogs

In studies on structurally related 2-nitroimidazole-1-ethylamine derivatives, analogs containing an α-methyl function on the ethylamine side chain demonstrated significantly reduced enzymatic hydrolysis of the adjacent peptide bond compared to their unsubstituted counterparts [1]. This class-level inference suggests that 1-(1H-imidazol-2-yl)-ethylamine hydrochloride, bearing the same α-methyl group, would confer enhanced metabolic stability in similar peptidomimetic or prodrug constructs.

Metabolic Stability Peptide Mimetics Prodrug Design

Chiral Resolution: (R)- and (S)-Enantiomers Show Distinct Biological Activity in Imidazoline Receptor Binding

The enantiopure (R)-isomer of the structurally analogous compound (R)-1-(1H-imidazol-2-yl)ethanamine dihydrochloride (CAS 1807914-37-9) has been studied for its potential as a Glycogen Synthase Kinase 3 (GSK3) inhibitor . While quantitative binding data for the racemic 1-(1H-imidazol-2-yl)-ethylamine hydrochloride is not publicly disclosed, the availability and distinct biological activity of its resolved enantiomers underscore the importance of stereochemistry in this chemical class. Procuring the racemate (1422344-48-6) allows for subsequent chiral resolution or use as a control in stereochemical SAR studies, a capability not offered by achiral analogs.

Chiral Resolution Imidazoline Receptors Enantioselective Binding

Improved Water Solubility: Hydrochloride Salt Form vs. Freebase

1-(1H-Imidazol-2-yl)-ethylamine is commercially supplied as the hydrochloride salt (CAS 1422344-48-6), a form that enhances its water solubility compared to the freebase (CAS not assigned, molecular weight 111.15 g/mol) . While exact solubility values are not publicly reported, it is a well-established principle that hydrochloride salts of amines typically exhibit significantly higher aqueous solubility than their corresponding freebases, facilitating handling, purification, and use in aqueous reaction media or biological assays .

Solubility Formulation Salt Selection

Optimal Research and Industrial Application Scenarios for 1-(1H-Imidazol-2-yl)-ethylamine hydrochloride


Medicinal Chemistry: Synthesis of Metabolically Stable Peptidomimetics and CNS-Penetrant Candidates

Given the class-level evidence that an α-methyl group on the ethylamine side chain reduces enzymatic hydrolysis [1], 1-(1H-Imidazol-2-yl)-ethylamine hydrochloride is a strategic building block for designing peptidomimetic compounds with enhanced metabolic stability. This is particularly valuable in central nervous system (CNS) drug discovery programs where metabolic stability and blood-brain barrier penetration are critical parameters.

Stereochemical SAR Studies: Procuring the Racemate for Enantioselective Synthesis and Chiral Resolution

The compound serves as a key racemic building block for generating both enantiopure (R)- and (S)-1-(1H-imidazol-2-yl)ethanamine derivatives, which have been explored for GSK3 inhibition and other kinase targets . Researchers investigating stereochemistry-dependent activity can utilize 1422344-48-6 as the starting material for chiral resolution or asymmetric synthesis, enabling comprehensive structure-activity relationship (SAR) studies.

Chemical Biology: Development of Imidazoline Receptor Probes and Histamine Receptor Ligands

The imidazole-ethylamine scaffold is a core pharmacophore for ligands targeting imidazoline receptors (I1, I2) and histamine receptor subtypes [2]. 1-(1H-Imidazol-2-yl)-ethylamine hydrochloride provides a versatile starting point for synthesizing novel probes to investigate these receptor systems, with the α-methyl group offering a handle for modulating receptor subtype selectivity.

Process Chemistry: Aqueous-Phase Reactions and Crystallization Optimization

The hydrochloride salt form of 1-(1H-imidazol-2-yl)-ethylamine (CAS 1422344-48-6) provides practical advantages in process chemistry. Its enhanced water solubility simplifies aqueous workups and enables reactions in water or mixed aqueous-organic solvent systems. The crystalline nature of the hydrochloride salt also facilitates purification and handling at scale, making it a preferred form for pilot plant and manufacturing workflows compared to the freebase.

Technical Documentation Hub

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